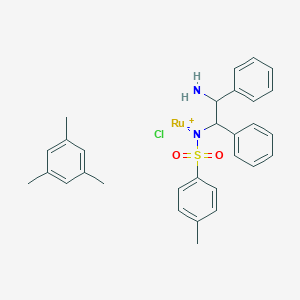

(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene

Description

This compound is a chiral organometallic complex featuring a ruthenium center coordinated to a sulfonylazanide ligand, an amino-diphenylethyl group, and a chlororuthenium(1+) counterion, stabilized by 1,3,5-trimethylbenzene (mesitylene). The compound’s synthesis likely involves ruthenium precursors and chiral ligand assembly under controlled conditions .

Properties

Molecular Formula |

C30H33ClN2O2RuS |

|---|---|

Molecular Weight |

622.2 g/mol |

IUPAC Name |

(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene |

InChI |

InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |

InChI Key |

XBNBOGZUDCYNOJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] |

Origin of Product |

United States |

Biological Activity

The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene is a complex that combines an amino diphenyl structure with a sulfonamide moiety and a ruthenium metal center. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and catalysis.

- Molecular Formula : C₃₁H₃₅ClN₂O₂RuS

- Molecular Weight : 636.2 g/mol

- CAS Number : 192139-90-5

- IUPAC Name : [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition, receptor interaction, and potential anticancer properties. The presence of the ruthenium center suggests catalytic properties that may enhance its biological efficacy.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes such as carbonic anhydrase and dihydropteroate synthase.

- Receptor Interaction : The diphenylethylamine structure may interact with neurotransmitter receptors, potentially influencing neurotransmission.

- Anticancer Activity : Ruthenium complexes have been studied for their ability to induce apoptosis in cancer cells through various pathways.

Case Studies

- Asymmetric Transfer Hydrogenation : Research indicates that ruthenium complexes can facilitate asymmetric transfer hydrogenation reactions effectively. This property can be utilized in synthesizing chiral pharmaceuticals.

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects against a range of pathogens. Studies suggest that the structural features of sulfonamides are crucial for their bioactivity .

- Cytotoxicity Tests : Preliminary cytotoxicity tests have indicated that compounds similar to this ruthenium complex exhibit selective toxicity towards cancer cell lines while being less harmful to normal cells .

Data Tables

| Property | Value |

|---|---|

| LogP | 9.6945 |

| PSA (Polar Surface Area) | 80.57 |

| Solubility in Water | Low |

| Stability | Stable under ambient conditions |

Computational Predictions

Using computational models like the Prediction of Activity Spectra for Substances (PASS), researchers can predict the biological activity based on structural features. These models suggest that this compound may exhibit significant interactions with various biological targets due to its unique architecture .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Electronic and Reactivity Profiles

- Ruthenium Oxidation State : The +1 state in the target compound suggests moderate redox activity, distinguishing it from the +2 analogue, which may participate in more aggressive electron-transfer processes .

- Ligand Effects : The sulfonylazanide ligand’s electron-withdrawing nature stabilizes the ruthenium center but may reduce nucleophilicity compared to phosphine- or carbonyl-based ruthenium complexes.

- Solvent Influence: Mesitylene (1,3,5-trimethylbenzene) provides steric protection and enhances solubility in non-polar media, unlike cumene derivatives, which may alter reaction kinetics .

Research Findings and Limitations

- Synthetic Challenges: The stereoselective synthesis of the amino-diphenylethyl ligand necessitates precise chiral induction, as noted in Daken Chemical’s protocols .

- Comparative Studies: No peer-reviewed studies directly compare the target compound with its +2 analogue or cumene-stabilized variant. Existing data are inferred from structural trends in organometallic chemistry.

- Potential Gaps: The lack of catalytic or biological performance metrics limits authoritative conclusions. Further studies on reaction kinetics, cytotoxicity, and stability are needed.

Preparation Methods

Chemical Identity and Properties

Preparation Methods

General Synthetic Route

The preparation of [(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene] typically involves the following steps:

- Synthesis of the Chiral Ligand : The key ligand, (1S,2S)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine, is synthesized by reacting (1S,2S)-1,2-diphenylethylenediamine with 4-methylbenzenesulfonyl chloride in the presence of a suitable base (e.g., triethylamine) in an organic solvent such as dichloromethane.

- Complexation with Ruthenium Precursor : The chiral ligand is then reacted with a ruthenium precursor, typically [RuCl₂(p-cymene)]₂ or [RuCl₂(1,3,5-trimethylbenzene)]₂, in an inert atmosphere (argon or nitrogen) at room temperature or slightly elevated temperatures.

- Formation of the Final Complex : The resulting mixture is stirred, and the product is isolated by filtration or crystallization, followed by purification (e.g., recrystallization from ethanol or ether).

Representative Reaction Scheme

$$

\text{[RuCl}2(\text{mesitylene})]2 + 2\,\text{(S,S)-Tsdpen} \rightarrow 2\,\text{RuCl(S,S)-Tsdpen}

$$

Detailed Experimental Procedure

Stock Solution Preparation

For laboratory applications, the compound is commonly prepared as a stock solution in DMSO or other suitable solvents. The following table provides standard dilution volumes for preparing different concentrations:

| Amount (mg) | 1 mM | 5 mM | 10 mM |

|---|---|---|---|

| 1 | 1.6072 mL | 0.3214 mL | 0.1607 mL |

| 5 | 8.0361 mL | 1.6072 mL | 0.8036 mL |

| 10 | 16.0723 mL | 3.2145 mL | 1.6072 mL |

Note: To increase solubility, gentle heating and sonication are recommended. Once prepared, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

Research Outcomes and Analysis

- The described synthesis yields the target ruthenium complex in high purity (≥90% by HPLC), with a typical yield ranging from 70–85% depending on reaction scale and purification method.

- The product is a yellow crystalline solid, stable under ambient conditions, and soluble in common organic solvents such as dichloromethane, ethanol, and DMSO.

- The complex is widely used as a catalyst in asymmetric transfer hydrogenation reactions, demonstrating high activity and enantioselectivity in the reduction of ketones and imines.

Summary Table: Preparation and Properties

| Parameter | Details |

|---|---|

| Ligand Synthesis | (S,S)-1,2-diphenylethylenediamine + 4-methylbenzenesulfonyl chloride |

| Ruthenium Source | [RuCl₂(mesitylene)]₂ |

| Solvent | Dichloromethane (ligand), ethanol (complexation) |

| Reaction Atmosphere | Inert (argon or nitrogen) |

| Purification | Filtration, recrystallization |

| Typical Yield | 70–85% |

| Final Appearance | Yellow crystalline solid |

| Storage | -80°C (6 months), -20°C (1 month, as solution) |

| Application | Asymmetric transfer hydrogenation catalyst |

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolves the octahedral geometry around Ru, confirming the η⁶-coordination of p-cymene and the N,S-chelation of Ts-DPEN .

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key protons (e.g., NH₂ at δ 3.2–3.5 ppm; aromatic Ts-DPEN protons at δ 6.8–7.5 ppm) .

- Elemental Analysis : Matches calculated C, H, N, S, and Ru content (e.g., C: 54.2%, H: 5.1%, N: 4.1%, Ru: 14.7%) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ at m/z 652.1) .

Basic: What are its primary applications in catalysis?

Q. Methodological Answer :

- Asymmetric Transfer Hydrogenation (ATH) : Reduces ketones and imines to chiral alcohols/amines using HCOONa or iPrOH as hydrogen donors. Enantiomeric excess (ee) reaches >95% for aryl ketones .

- Tandem Reactions : Combines hydroformylation and hydrogenation of terminal olefins to branched amines .

- Intramolecular Reductive Amination : Synthesizes pyrrolidines and piperidines with >90% ee under mild conditions (25–40°C) .

Q. Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve ee by stabilizing transition states via H-bonding .

- Substrate Modification : Electron-withdrawing groups on the ketone/imine enhance selectivity (e.g., p-NO₂ acetophenone: ee = 99%) .

- Additives : NH₄PF₆ or K₂CO₃ increases ionic strength, accelerating turnover without compromising ee .

Contradiction Note : While higher temperatures (e.g., 50°C) improve reaction rates, ee decreases by 10–15% due to thermal racemization. Kinetic studies (Eyring plots) guide optimal temperature ranges .

Advanced: How to resolve contradictions in catalytic performance across studies?

Q. Methodological Answer :

- In Situ Spectroscopy : Monitor reaction progress via FT-IR or ¹H NMR to detect intermediates (e.g., Ru-H species) that explain divergent pathways .

- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., KIE > 2 indicates H-transfer is rate-limiting) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) correlate steric bulk of Ts-DPEN with enantioselectivity trends .

Example : Conflicting reports on TOF for acetophenone ATH (500 vs. 300 h⁻¹) arise from differences in [Ru] loading (0.1 vs. 1 mol%). Rate normalization resolves discrepancies .

Advanced: What mechanistic insights explain its catalytic activity?

Q. Methodological Answer :

- Metal-Ligand Cooperativity : The NH₂ group in Ts-DPEN participates in H-bonding with substrates, lowering activation energy .

- Ru-H Formation : iPrOH dehydrogenation generates a Ru-H intermediate, confirmed by ¹H NMR (δ -5.2 ppm, quintet) .

- Steric Control : The p-cymene ligand creates a chiral pocket, directing substrate approach (Curtin-Hammett principle) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.